[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate
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Overview
Description
[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate typically involves the reaction of 3,4-dichlorophenyl derivatives with naphthalene-based compounds. One common method includes the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using catalysts such as palladium or platinum .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high purity and yield. The process often includes steps like reduction, purification, and crystallization to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of [[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting downstream biological processes .
Comparison with Similar Compounds
- [4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalen-1-ylidene]methylamine
- 3,4-Dichlorophenethylamine
Comparison: Compared to similar compounds, [[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate exhibits unique properties due to its specific structural configuration. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
[[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11(22)23-21-18-9-7-13(14-4-2-3-5-15(14)18)12-6-8-16(19)17(20)10-12/h2-6,8,10,13H,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIHIRZUXSCAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158725 |
Source
|
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124345-15-9 |
Source
|
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124345-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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